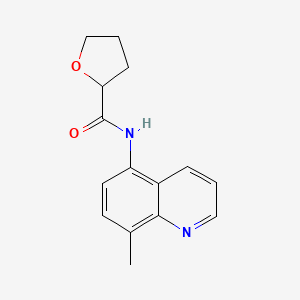
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide, also known as MQOC, is a chemical compound that has gained significant attention in the field of scientific research. MQOC is a heterocyclic compound that contains a quinoline ring and an oxolane ring. It has been extensively studied for its potential use in various biomedical applications due to its unique chemical structure.
Mécanisme D'action
The mechanism of action of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide is not fully understood. However, it has been suggested that N-(8-methylquinolin-5-yl)oxolane-2-carboxamide exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to induce apoptosis, or programmed cell death, in cancer cells. The neuroprotective effects of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide are thought to be due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to have anti-inflammatory effects and can potentially be used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been found to improve cognitive function and memory in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N-(8-methylquinolin-5-yl)oxolane-2-carboxamide in lab experiments is its high potency and selectivity against cancer cells. It has been shown to have minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of using N-(8-methylquinolin-5-yl)oxolane-2-carboxamide is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on N-(8-methylquinolin-5-yl)oxolane-2-carboxamide. One potential area of research is the development of novel formulations and delivery systems for N-(8-methylquinolin-5-yl)oxolane-2-carboxamide to improve its solubility and bioavailability. Another area of research is the identification of the molecular targets of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of N-(8-methylquinolin-5-yl)oxolane-2-carboxamide in preclinical and clinical trials for various biomedical applications.
Méthodes De Synthèse
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide can be synthesized through a multi-step process that involves the reaction of 8-methylquinoline with oxalyl chloride and subsequent reaction with ethyl glyoxylate. The final product is obtained through the reaction of the intermediate with ammonia.
Applications De Recherche Scientifique
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been studied for its potential use in various biomedical applications, including cancer treatment, neuroprotection, and antiviral therapy. It has been shown to have significant antitumor activity against various types of cancer, including breast, lung, and colon cancer. N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has also been found to have neuroprotective effects and can potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, N-(8-methylquinolin-5-yl)oxolane-2-carboxamide has been studied for its antiviral activity against several viruses, including HIV and hepatitis C virus.
Propriétés
IUPAC Name |
N-(8-methylquinolin-5-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-6-7-12(11-4-2-8-16-14(10)11)17-15(18)13-5-3-9-19-13/h2,4,6-8,13H,3,5,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLINRUQDHCBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3CCCO3)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
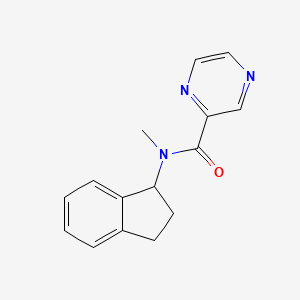
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7493178.png)
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
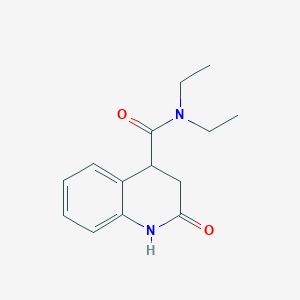
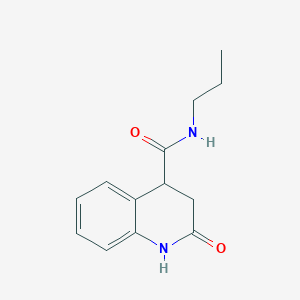

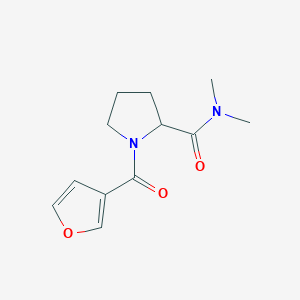
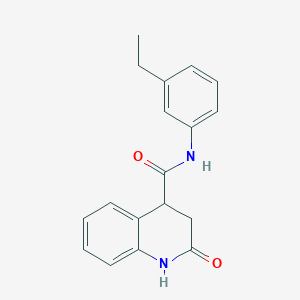
![2-[2,3-dihydro-1H-inden-1-yl(methyl)amino]acetamide](/img/structure/B7493251.png)